
4,4'-Sulfanediylbis(3-methylpyridine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Sulfanediylbis(3-methylpyridine) is an organic compound that features a sulfur atom bridging two 3-methylpyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfanediylbis(3-methylpyridine) typically involves the coupling of two 3-methylpyridine molecules through a sulfur linkage. One common method is the reaction of 3-methylpyridine with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows:
2C6H7N+SCl2→C12H12N2S+2HCl
Industrial Production Methods
Industrial production of 4,4’-Sulfanediylbis(3-methylpyridine) may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4,4’-Sulfanediylbis(3-methylpyridine) can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur linkage, yielding two 3-methylpyridine molecules.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 3-Methylpyridine.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
4,4’-Sulfanediylbis(3-methylpyridine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4’-Sulfanediylbis(3-methylpyridine) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur linkage and pyridine rings can participate in various molecular interactions, influencing the compound’s overall effect.
類似化合物との比較
Similar Compounds
3-Methylpyridine: A precursor to 4,4’-Sulfanediylbis(3-methylpyridine) with similar structural features.
4,4’-Bipyridine: Another compound with two pyridine rings but without the sulfur linkage.
Sulfur-bridged heterocycles: Compounds with similar sulfur linkages but different heterocyclic rings.
Uniqueness
4,4’-Sulfanediylbis(3-methylpyridine) is unique due to the presence of the sulfur bridge, which imparts distinct chemical and physical properties
特性
CAS番号 |
78285-58-2 |
|---|---|
分子式 |
C12H12N2S |
分子量 |
216.30 g/mol |
IUPAC名 |
3-methyl-4-(3-methylpyridin-4-yl)sulfanylpyridine |
InChI |
InChI=1S/C12H12N2S/c1-9-7-13-5-3-11(9)15-12-4-6-14-8-10(12)2/h3-8H,1-2H3 |
InChIキー |
BCQODAPXLTXVEH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1)SC2=C(C=NC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)

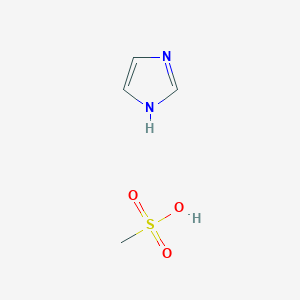
![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)


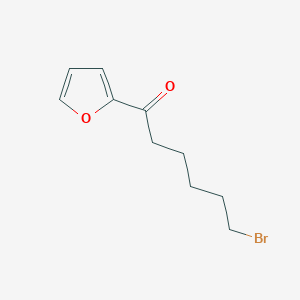
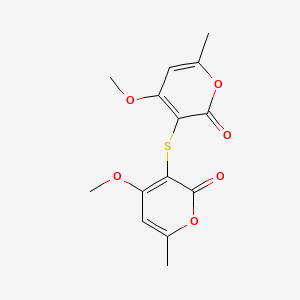
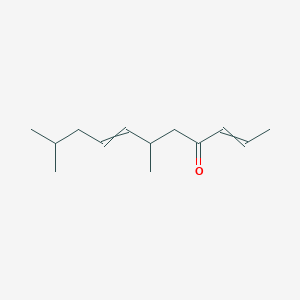
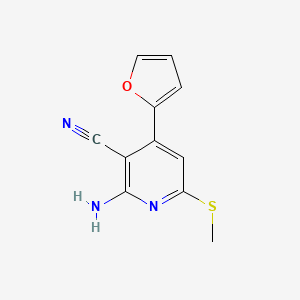
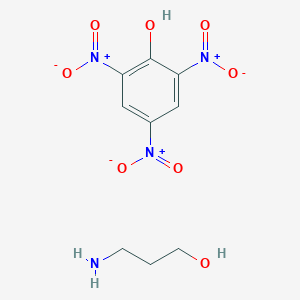
![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B14430094.png)
